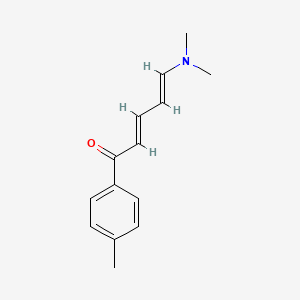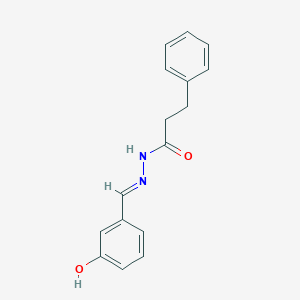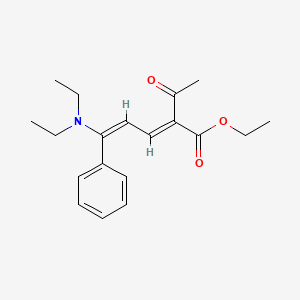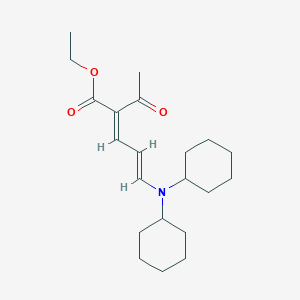
5-(dimethylamino)-1-(4-methylphenyl)-2,4-pentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylamino)-1-(4-methylphenyl)-2,4-pentadien-1-one, commonly known as DMMP, is a synthetic organic compound. It is widely used in various scientific research applications due to its unique properties and mechanism of action. DMMP is a colorless, crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
DMMP has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting metal ions, such as copper, zinc, and mercury. DMMP can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, DMMP has been used as a starting material for the synthesis of various organic compounds, such as chiral ligands and fluorescent dyes.
Mécanisme D'action
The mechanism of action of DMMP is based on its ability to form a complex with metal ions. The complex formation is accompanied by a change in the fluorescence properties of DMMP, which can be used for metal ion detection. In photodynamic therapy, DMMP is activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to have low toxicity and does not cause significant biochemical or physiological effects in laboratory animals. However, further studies are needed to determine the long-term effects of DMMP exposure on human health.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages for lab experiments, such as its high sensitivity for metal ion detection and its ability to generate reactive oxygen species for photodynamic therapy. However, DMMP also has some limitations, such as its low water solubility and potential toxicity.
Orientations Futures
There are several future directions for DMMP research. One direction is to develop new methods for the synthesis of DMMP and its derivatives. Another direction is to explore the potential applications of DMMP in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to investigate the long-term effects of DMMP exposure on human health and the environment.
Conclusion:
In conclusion, DMMP is a versatile compound with unique properties and a wide range of scientific research applications. Its mechanism of action and biochemical and physiological effects have been studied extensively, and it has been shown to have low toxicity. However, further research is needed to explore its potential applications and long-term effects.
Méthodes De Synthèse
The synthesis of DMMP is a complex process that involves several steps. The first step is the condensation of 4-methylbenzaldehyde with dimethylamine to form 4-dimethylaminobenzaldehyde. The second step is the reaction of 4-dimethylaminobenzaldehyde with acetylacetone to form DMMP. The yield of DMMP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Propriétés
IUPAC Name |
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12-7-9-13(10-8-12)14(16)6-4-5-11-15(2)3/h4-11H,1-3H3/b6-4+,11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWHVJSMLDFDOH-KGUOMNFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)

![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827054.png)
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)

